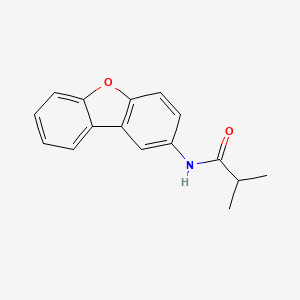

![molecular formula C26H23N3OS B5009862 2-[(4,5-DIPHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-(5,6,7,8-TETRAHYDRONAPHTHALEN-2-YL)ETHAN-1-ONE](/img/structure/B5009862.png)

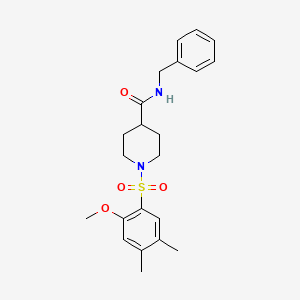

2-[(4,5-DIPHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-(5,6,7,8-TETRAHYDRONAPHTHALEN-2-YL)ETHAN-1-ONE

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]-1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethanone” is a derivative of 1,2,4-triazole . The chemistry of 1,2,4-triazoles and their substituted and fused derivatives has received considerable attention due to their economic importance, including as compounds with biological activity . This pharmacological potential has already been valued in some drugs that contain the 1,2,4-triazole scaffold .

Synthesis Analysis

The synthesis of this compound was carried out in two steps . In the first step, 4,5-diphenyl-4H-1,2,4-triazole-3-thiol was S-alkylated using a halogenated acetal and cesium carbonate . In the second step, several acetal deprotection procedures were tested, and the aldehyde obtained was isolated as a bisulfite adduct . Formic acid (98%) proved to be the most suitable reagent for acetal deprotection .Molecular Structure Analysis

The molecular structure of the compound was brought to light by X-ray single crystal structure determination . The compound contains a cyclobutane, a triazole, and three phenyl rings . The initial guess on the compound was first obtained from the X-ray coordinates which were optimized by Density Functional Theory (DFT)/B3LYP method with 6-31G (d, p) and 6-31G+ (d, p) as basis sets .Chemical Reactions Analysis

Several methods are available for the synthesis of 1,2,4-triazole thiols . Some of them involve carboxylic acid chloride reactions with thiosemicarbazide (or a substituted derivative) followed by thermal cyclization of the obtained intermediary . 1,2,4-Triazole thiols can be further functionalized by S-alkylation using different reagents .Orientations Futures

The future directions for this compound could involve further exploration of its biological activities given the wide range of activities associated with 1,2,4-triazoles . Additionally, further studies could focus on optimizing the synthesis process and exploring other potential applications of this compound in various fields.

Propriétés

IUPAC Name |

2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23N3OS/c30-24(22-16-15-19-9-7-8-12-21(19)17-22)18-31-26-28-27-25(20-10-3-1-4-11-20)29(26)23-13-5-2-6-14-23/h1-6,10-11,13-17H,7-9,12,18H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGNMSYMVPHDNDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2)C(=O)CSC3=NN=C(N3C4=CC=CC=C4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]-1-(2-phenylethyl)piperidine](/img/structure/B5009795.png)

![N-[3-(benzenesulfonamido)-5-chloro-4-hydroxyphenyl]benzenesulfonamide](/img/structure/B5009809.png)

![N-isopropyl-1'-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-1,4'-bipiperidine-4-carboxamide](/img/structure/B5009827.png)

![2-benzyl-N-methyl-N-[4-(4-morpholinyl)butyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5009833.png)

![N-{[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide](/img/structure/B5009838.png)

![N-{1-[1-(2,2-dimethylpropyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-methoxybenzamide](/img/structure/B5009848.png)

![4-[6-(2,4-dimethylphenoxy)hexyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5009850.png)

![N-(2,4-dimethoxyphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]propanamide](/img/structure/B5009863.png)

![N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-3-(3-pyridinyl)propanamide](/img/structure/B5009875.png)